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molecular formula C10H13NO4 B1314448 1,2-Diethoxy-4-nitrobenzene CAS No. 4992-63-6

1,2-Diethoxy-4-nitrobenzene

Cat. No. B1314448
M. Wt: 211.21 g/mol
InChI Key: DTYUTSMRCQYVNW-UHFFFAOYSA-N
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Patent
US07250410B2

Procedure details

By replacing 2-ethoxy-1-methoxy-4-nitrobenzene (XIXaa) in example XXaa by 1,2-diethoxy-4-nitrobenzene (XIXab) and proceeding in the same manner, the abovenamed product is obtained. Yield: 80%. 1H-NMR (CDCl3, 300 MHz): d 1.36–1.46 (m, 6H, 2 times —CH3), 3.44 (s, 2H exchangeable, —NH2), 3.97–4.07 (m, 4H, 2×OCH2), 6.19 (dd, 1H Ar), 6.23 (d, 1H Ar), 6.73 (d, 1H Ar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C([N+]([O-])=O)C=CC=1OC)C.[CH2:15]([O:17][C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:19]=1[O:27][CH2:28][CH3:29])[CH3:16]>>[CH2:28]([O:27][C:19]1[CH:20]=[C:21]([CH:22]=[CH:23][C:18]=1[O:17][CH2:15][CH3:16])[NH2:24])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the abovenamed product is obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C=C(N)C=CC1OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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